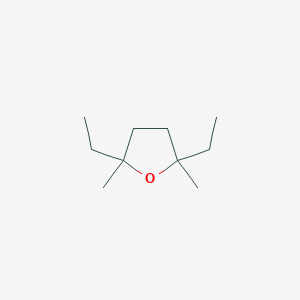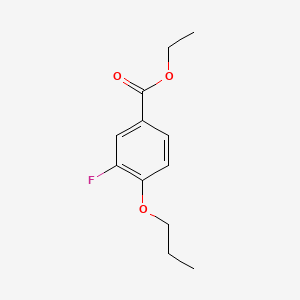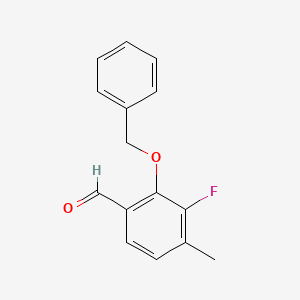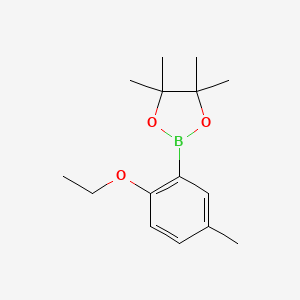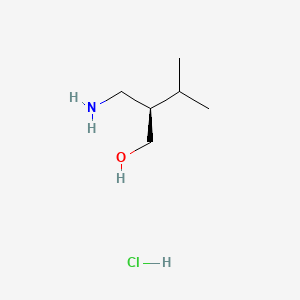
(R)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butanol, featuring an amino group and a methyl group, making it a versatile molecule in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methyl-2-butanone.
Reductive Amination: The key step involves the reductive amination of ®-3-methyl-2-butanone with formaldehyde and ammonia, using a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines.
Substitution: Forms substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is used as a chiral building block for the synthesis of complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it valuable for studying stereospecific interactions.
Medicine
Medically, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is investigated for its potential therapeutic effects. It is a precursor in the synthesis of drugs targeting neurological disorders and other conditions.
Industry
Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
Wirkmechanismus
The mechanism of action of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved include binding to active sites and inducing conformational changes that affect the function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: The enantiomer of the compound, with similar but stereospecific properties.
2-(Aminomethyl)-2-methylpropan-1-OL hydrochloride: A structural isomer with different spatial arrangement.
3-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: Another isomer with variations in the position of the amino and methyl groups.
Uniqueness
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and drug development.
Eigenschaften
Molekularformel |
C6H16ClNO |
|---|---|
Molekulargewicht |
153.65 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(3-7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
RBJQQOPPUARYEC-FYZOBXCZSA-N |
Isomerische SMILES |
CC(C)[C@H](CN)CO.Cl |
Kanonische SMILES |
CC(C)C(CN)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


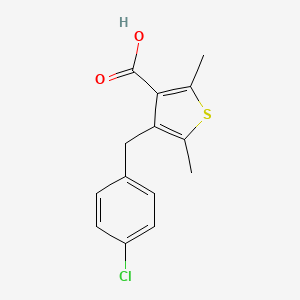
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)
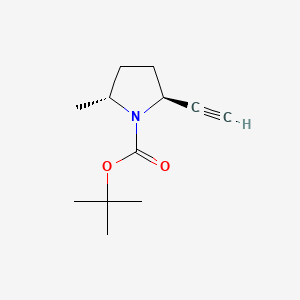

![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)

![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
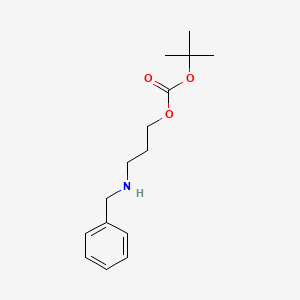

![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
